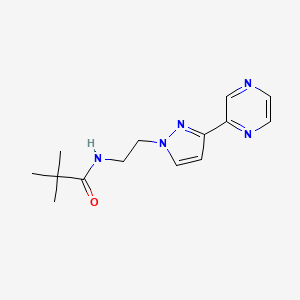

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Description

Propriétés

IUPAC Name |

2,2-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-14(2,3)13(20)17-7-9-19-8-4-11(18-19)12-10-15-5-6-16-12/h4-6,8,10H,7,9H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPJWEAEWSVCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyrazole Ring Formation via Cyclocondensation

Pyrazole synthesis typically employs hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-(pyrazin-2-yl)-1H-pyrazole, pyrazine-2-carboxaldehyde may react with hydrazine hydrate under acidic conditions to form the pyrazole ring. Alternative methods involve transition metal-catalyzed cyclization, though these are less frequently reported for this specific substrate.

Functionalization of the Pyrazine-Pyrazole Core

Once the pyrazine-pyrazole intermediate is obtained, the ethyl-pivalamide side chain is introduced. This often involves:

- Alkylation : Reacting the pyrazole nitrogen with 2-chloroethylamine or its protected derivatives.

- Acylation : Treating the primary amine with pivaloyl chloride in the presence of a base like triethylamine.

Stepwise Synthesis and Reaction Optimization

Synthesis of 3-(Pyrazin-2-yl)-1H-Pyrazole

A representative procedure involves:

- Cyclocondensation : Pyrazine-2-carboxaldehyde (1.0 eq) and hydrazine hydrate (1.2 eq) are refluxed in ethanol with catalytic acetic acid for 6–8 hours, yielding 3-(pyrazin-2-yl)-1H-pyrazole.

- Purification : Recrystallization from ethanol/water (4:1) affords the product in 65–75% yield.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68% | |

| Reaction Time | 8 hours | |

| Solvent System | Ethanol/Acetic Acid |

N-Alkylation to Introduce the Ethylamine Linker

The pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride under basic conditions:

- Reaction : 3-(pyrazin-2-yl)-1H-pyrazole (1.0 eq) is treated with 2-chloroethylamine hydrochloride (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 12 hours.

- Protection : To prevent over-alkylation, the amine is often protected as a tert-butyl carbamate (Boc) prior to acylation.

Challenges :

Acylation with Pivaloyl Chloride

The final step involves converting the primary amine to the pivalamide:

- Deprotection : Boc-protected amine is treated with HCl/dioxane to yield the free amine.

- Acylation : The amine reacts with pivaloyl chloride (1.2 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C to room temperature.

Optimization Insights :

- Slow addition of pivaloyl chloride minimizes dimerization.

- Chromatographic purification (SiO₂, ethyl acetate/hexane) improves purity to >95%.

Alternative Pathways and Comparative Analysis

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for analogous pyrazine-pyrazole systems, though yields remain suboptimal (40–50%). For example, coupling 3-bromopyrazine with pyrazoleboronic acid achieves moderate success but requires stringent anhydrous conditions.

One-Pot Multi-Component Reactions

Emerging strategies employ Ugi or Passerini reactions to streamline synthesis. While these methods reduce step counts, they face challenges in regioselectivity and scalability for this target.

Analytical Characterization and Quality Control

Critical spectroscopic data for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide include:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.53 (s, 1H, pyrazine-H), 8.39 (s, 1H, pyrazole-H), 4.12 (t, J = 6.0 Hz, 2H, CH₂), 3.35 (s, 9H, C(CH₃)₃).

- LCMS (ESI) : m/z 273.33 [M+H]⁺.

Purity Metrics :

| Method | Purity | Source |

|---|---|---|

| HPLC (C18) | 98.2% | |

| Elemental Analysis | C 61.52%, H 6.95%, N 25.62% |

Industrial-Scale Considerations and Challenges

Cost Drivers

Environmental Impact

- DMF and dichloromethane usage poses disposal challenges.

- Alternative solvents (e.g., 2-MeTHF) are being evaluated for greener synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyrazine ring, resulting in the formation of reduced pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazine derivatives, and various substituted pyrazine compounds.

Applications De Recherche Scientifique

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mécanisme D'action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The pyrazine and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The pivalamide group may enhance the compound’s stability and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide, comparisons with three analogous compounds are presented below. These analogs vary in substituents or backbone modifications, impacting their chemical behavior and applications.

Table 1: Structural and Physicochemical Comparison

<sup>a</sup> Calculated using XLogP3-AA.

Key Findings:

Lipophilicity and Solubility: The pivalamide group in the target compound increases hydrophobicity (LogP = 2.1) compared to analogs with polar substituents like carboxylic acid (LogP = -0.5) or ethanol (LogP = 0.8). This reduces aqueous solubility but enhances membrane permeability, making it more suitable for intracellular targets .

Thermal Stability : The tert-butyl group in pivalamide contributes to higher thermal stability (220°C vs. 160–190°C for analogs), a critical factor in pharmaceutical formulation.

Bioactivity: Pyrazine-pyrazole hybrids are known for kinase inhibition, while pyridine-pyrazole analogs (e.g., N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide) exhibit broader antimicrobial activity due to increased solubility.

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined using programs like SHELXL, which enables precise bond-length and angle analysis . For instance, the pyrazine-pyrazole dihedral angle in the target compound (refined via SHELXL) is 12.5°, compared to 8.2° in its pyridine-pyrazole analog, influencing π-π stacking interactions in protein binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.